molecular formula C13H13NOS B13002560 4-methyl-N-phenylbenzenesulfinamide CAS No. 6873-54-7

4-methyl-N-phenylbenzenesulfinamide

Cat. No.: B13002560
CAS No.: 6873-54-7
M. Wt: 231.32 g/mol
InChI Key: BGMJJLOVKKCDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-phenylbenzenesulfinamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfinamide group attached to a phenyl ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenylbenzenesulfinamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenylbenzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-phenylbenzenesulfinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonamide derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an antitumor agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylbenzenesulfinamide involves its interaction with biological targets such as enzymes. The sulfinamide group can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-phenylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-phenylbenzenesulfonamide: Lacks the methyl group on the phenyl ring.

    4-methylbenzenesulfonamide: Lacks the phenyl group attached to the sulfonamide.

Uniqueness

4-methyl-N-phenylbenzenesulfinamide is unique due to the presence of both a methyl group and a sulfinamide group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

6873-54-7

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

4-methyl-N-phenylbenzenesulfinamide

InChI

InChI=1S/C13H13NOS/c1-11-7-9-13(10-8-11)16(15)14-12-5-3-2-4-6-12/h2-10,14H,1H3

InChI Key

BGMJJLOVKKCDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.